N-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1-propan-2-ylpyrrole-2-carboxamide
Description
N-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1-propan-2-ylpyrrole-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzothiazole ring fused with a pyrrole ring, which contributes to its distinctive chemical properties and reactivity.
Properties
IUPAC Name |
N-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1-propan-2-ylpyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-11(2)20-9-5-6-15(20)17(21)19(4)13-7-8-14-16(10-13)22-12(3)18-14/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVMZPLFQUOCAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)N(C)C(=O)C3=CC=CN3C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1-propan-2-ylpyrrole-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiazole Ring: Starting with 2-aminothiophenol and acetic anhydride, the benzothiazole ring is formed through cyclization.
Pyrrole Ring Formation: The pyrrole ring is synthesized separately, often starting from pyrrole-2-carboxylic acid.
Coupling Reaction: The benzothiazole and pyrrole intermediates are coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
N-Methylation: The final step involves methylation of the nitrogen atom using methyl iodide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the benzothiazole ring using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl group attached to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for deprotonation followed by alkyl halides for substitution.
Major Products:
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced benzothiazole derivatives.
Substitution: Various N-substituted derivatives depending on the alkyl halide used.
Scientific Research Applications
N-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1-propan-2-ylpyrrole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1-propan-2-ylpyrrole-2-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The benzothiazole and pyrrole rings contribute to its ability to intercalate with DNA or inhibit enzyme activity, leading to its observed biological effects.
Comparison with Similar Compounds
- N-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)methanesulfonamide
- N-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1-ethylpyrrole-2-carboxamide
Comparison: Compared to similar compounds, N-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1-propan-2-ylpyrrole-2-carboxamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the propan-2-yl group at the pyrrole ring enhances its lipophilicity, potentially improving its membrane permeability and bioavailability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
